molecular formula C8H12O B13816166 3-Cycloocten-1-one CAS No. 4734-90-1

3-Cycloocten-1-one

Cat. No.: B13816166
CAS No.: 4734-90-1
M. Wt: 124.18 g/mol
InChI Key: GYVYFOJMRQAKGY-RQOWECAXSA-N
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Description

Significance and Contextualization within Cyclic Ketone Chemistry

3-Cycloocten-1-one is an organic compound classified as a cycloalkenone. Its structure consists of an eight-carbon ring containing a ketone functional group and a carbon-carbon double bond. ontosight.ai This medium-sized ring structure imparts unique chemical properties and conformational flexibility, making it a valuable building block in organic synthesis.

The significance of 3-cycloocten-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of both a ketone and a double bond allows for a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or oxidation, while the double bond can participate in reactions such as epoxidation, hydrogenation, and cycloadditions. This dual reactivity makes it a key component in the construction of intricate molecular architectures, including those found in natural products and biologically active compounds. mdpi.com

Within the broader context of cyclic ketone chemistry, this compound is a notable example of an eight-membered carbocycle. The synthesis of medium-sized rings, such as cyclooctane (B165968) derivatives, has historically presented challenges to chemists. pku.edu.cn However, the development of new synthetic methodologies, including transition-metal-catalyzed cycloadditions, has provided efficient pathways to these structures. pku.edu.cn For instance, rhodium-catalyzed [5 + 2 + 1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have emerged as a powerful method for constructing cyclooctenone skeletons. pku.edu.cn

The properties and reactivity of this compound can be compared to other cyclic ketones, as detailed in the table below.

PropertyThis compoundCyclohexenoneCyclooctanone (B32682)
Molecular Formula C8H12O ontosight.aiC6H8OC8H14O
Molecular Weight 124.18 g/mol ontosight.ai96.13 g/mol 126.22 g/mol
Key Structural Features 8-membered ring, 1 C=C double bond, 1 C=O group ontosight.ai6-membered ring, 1 C=C double bond, 1 C=O group8-membered ring, no C=C double bond, 1 C=O group
Reactivity Influenced by the flexible 8-membered ring and the conjugated enone system. Reactivity is influenced by the smaller, more rigid ring structure. Lacks the reactivity associated with the C=C double bond.

Historical Perspective on the Study of this compound and Related Structures

The development of radical chemistry, starting in the late 1970s, provided new avenues for the formation of carbon-carbon bonds and the construction of complex cyclic systems. nih.gov However, a major breakthrough in the synthesis of cyclooctenones came with the advent of transition-metal-catalyzed cycloaddition reactions. pku.edu.cn These methods offer high efficiency and stereocontrol, making the synthesis of complex eight-membered carbocycles more accessible. pku.edu.cn

A notable modern approach to synthesizing cyclooctenone derivatives involves the Wacker-Tsuji oxidation. A 2011 study reported a large-scale synthesis of 1,3-cyclooctanedione, a precursor to difluorinated cyclooctyne (B158145) used in copper-free click chemistry. nih.govcoledeforest.com This synthesis started from the inexpensive and readily available cyclooctanone and involved the introduction of an α,β-carbon-carbon double bond to form an enone intermediate. coledeforest.com

The table below summarizes some key milestones in the synthesis of cyclooctene-related structures.

YearDevelopmentSignificance
1946First synthesis of dibenzo[a,e]cyclooctene (B1599389) reported by Fieser et al. orgsyn.orgAn early example of the synthesis of an eight-membered ring system, highlighting the challenges of the time. orgsyn.org
Late 1970sDevelopment of the mercury hydride method for radical generation by Bernd Giese. nih.govOpened new possibilities for carbon-carbon bond formation in complex molecule synthesis. nih.gov
2011A mild, large-scale synthesis of 1,3-cyclooctanedione was reported. nih.govcoledeforest.comThis demonstrated the first successful application of the Wacker-Tsuji oxidation to form a cyclic 1,3-dione, providing access to important building blocks for bioorthogonal chemistry. nih.govcoledeforest.com
2015An account of the design and development of rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO was published. pku.edu.cnThis reaction provides an efficient and practical way to construct bi- and tricyclic cyclooctenones and has been applied in the total synthesis of natural products. pku.edu.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4734-90-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3Z)-cyclooct-3-en-1-one

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4H,1,3,5-7H2/b4-2-

InChI Key

GYVYFOJMRQAKGY-RQOWECAXSA-N

Isomeric SMILES

C1CCC(=O)C/C=C\C1

Canonical SMILES

C1CCC(=O)CC=CC1

Origin of Product

United States

Methodologies for the Synthesis of 3 Cycloocten 1 One

De Novo Synthetic Routes to the 3-Cycloocten-1-one Core

De novo strategies involve the formation of the eight-membered ring from acyclic precursors. These methods are often elegant and provide a high degree of flexibility in introducing substituents. Key among these are ring-closing metathesis, various intramolecular cyclization reactions, and transition-metal-catalyzed approaches.

Ring-Closing Metathesis Approaches in this compound Synthesis

Ring-closing metathesis (RCM) has become a powerful tool for the formation of various ring sizes, including challenging medium-sized rings. wikipedia.orgorganic-chemistry.org The reaction utilizes transition-metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to facilitate the intramolecular coupling of two terminal alkenes with the concurrent extrusion of ethylene (B1197577). wikipedia.orgnih.gov For the synthesis of a this compound core, a suitable acyclic precursor would be an undec-1-en-8-one derivative, where the terminal double bonds at the 1 and 10 positions would undergo cyclization.

The success of RCM for forming eight-membered rings is highly dependent on reaction conditions and the nature of the substrate. nih.gov First and second-generation Grubbs catalysts are commonly employed. nih.govbeilstein-journals.org However, the formation of eight-membered rings via RCM can be less efficient than for five- or six-membered rings, often resulting in lower yields. nih.gov Challenges include competing oligomerization or polymerization reactions, which can be mitigated by using high dilution conditions. wikipedia.org Another significant challenge is controlling the stereochemistry of the newly formed double bond, with both E and Z isomers being possible. wikipedia.orgthieme-connect.de The formation of the thermodynamically favored E-isomer is common, but specific catalyst selection and substrate design can influence this outcome. wikipedia.org For instance, the synthesis of a 13-membered ring in the total synthesis of Manzamine resulted in the exclusive formation of the Z-isomer, while a subsequent RCM to form an 8-membered ring yielded the E-isomer. wikipedia.org

Catalyst TypePrecursor TypeKey ChallengesTypical Yields for 8-Membered Rings
Grubbs I & II, Hoveyda-Grubbs CatalystsAcyclic dienes (e.g., undec-1,10-diene derivatives)Low yields, E/Z selectivity, competing oligomerizationVariable, often moderate (e.g., 14-60%) wikipedia.orgnih.gov

Cyclization Reactions for Octenone Ring Formation, including Intramolecular Aldol (B89426) Reactions and their Challenges

Intramolecular cyclization reactions are a classical approach to ring formation. The intramolecular aldol reaction, in particular, is a powerful method for forming five- and six-membered rings from dicarbonyl precursors. wikipedia.orgchemistrysteps.comlibretexts.org In the context of this compound synthesis, this would theoretically involve the cyclization of a 1,9-dicarbonyl compound.

However, the formation of eight-membered rings via intramolecular aldol condensation is notoriously difficult and generally not a preferred synthetic route. organicchemistrytutor.compearson.com The challenges are both kinetic and thermodynamic in nature. The rate of formation for medium-sized rings is significantly slower than for smaller, less strained rings, with the general order of ring formation rates being 5 > 6 > 3 > 7 > 4 > 8. libretexts.org The high activation energy required to achieve the necessary conformation for cyclization of an eight-membered ring is a major kinetic barrier.

From a thermodynamic standpoint, eight-membered rings suffer from significant transannular and torsional strain, making them less stable than their five- and six-membered counterparts. libretexts.org Since the aldol reaction is a reversible process, the equilibrium often favors the acyclic dicarbonyl starting material over the strained eight-membered ring product. libretexts.org Consequently, attempts to form eight-membered rings via this method often result in very low yields or failure to produce the desired product, with alternative reaction pathways such as intermolecular condensation or the formation of more stable smaller rings being favored. organicchemistrytutor.comrsc.orgresearchgate.net

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis offers a versatile platform for the construction of carbocyclic frameworks. nih.gov The intramolecular Heck reaction, a palladium-catalyzed coupling of an organohalide with an alkene within the same molecule, is a prominent strategy for ring formation. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize a this compound core, a suitable acyclic precursor would possess a vinyl or aryl halide at one end and an appropriately positioned alkene tethered to a ketone functionality. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the cyclized product and regenerate the catalyst. libretexts.org

The efficiency and regioselectivity of the intramolecular Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. researchgate.net While highly effective for 5- and 6-membered rings, the formation of 8-membered rings can be more challenging, though examples exist in the literature. For instance, palladium-catalyzed cyclization of 1,5-cyclooctadiene (B75094) with water can yield 4-cycloocten-1-one. acs.org The success of these reactions often depends on carefully designed substrates that favor the desired cyclization pathway over competing side reactions.

Reaction TypeCatalyst System (Example)Precursor TypeKey Features
Intramolecular Heck ReactionPd(OAc)₂, PPh₃, Base (e.g., Et₃N)Acyclic chain with a vinyl/aryl halide and an alkeneForms C-C bond via organopalladium intermediates. wikipedia.orgnih.gov
Alkene FunctionalizationPdCl₂1,5-CyclooctadieneDirect formation of a cyclooctenone derivative. acs.org

Gold-Catalyzed Cyclization Approaches for Medium-Sized Rings

Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds towards nucleophilic attack, enabling a variety of complex cyclization and rearrangement reactions. beilstein-journals.orgorganic-chemistry.org The carbophilic nature of gold catalysts, typically Au(I) or Au(III) complexes, allows for the cycloisomerization of enynes or alkynyl ketones to form cyclic structures. rsc.orgorganic-chemistry.org

For the synthesis of a this compound skeleton, a potential strategy involves the gold-catalyzed cyclization of an appropriately substituted alkynyl ketone. The gold catalyst would activate the alkyne, making it susceptible to intramolecular attack by a tethered nucleophile, such as an enol or an alkene. For example, gold-catalyzed tandem reactions involving heteroenyne metathesis and Nazarov cyclization of 1,3-enynyl ketones have been used to prepare fused enones. beilstein-journals.org While the direct synthesis of this compound via this method is not extensively documented, the principles of gold catalysis suggest its applicability. The reaction pathway and product outcome are highly dependent on the substrate structure and the specific gold catalyst and ligands employed. researchgate.net

Vinyl Carbocation Intermediates in Medium-Sized Ring Synthesis

A more recent and innovative approach to medium-sized rings involves the generation and intramolecular trapping of vinyl carbocation intermediates. acs.orgnih.gov This method has proven effective for the formation of 8- and 9-membered rings, which are typically challenging to access. acs.org The strategy relies on the ionization of vinyl tosylates using a Lewis acidic system, such as a lithium cation-weakly coordinating anion (Li-WCA) salt, to generate a reactive vinyl carbocation. acs.orgnih.gov

This highly electrophilic intermediate can then undergo an intramolecular Friedel-Crafts reaction with a tethered aryl nucleophile to forge the medium-sized ring. acs.org This methodology provides a complementary approach to traditional methods like Friedel-Crafts acylation, which are less effective for forming larger rings. nih.gov The reaction conditions, including the choice of catalyst and solvent, are critical for achieving good yields. For example, using lithium tetrakis(pentafluorophenyl)borate (B1229283) in 1,2-dichlorobenzene (B45396) at elevated temperatures has been shown to be effective. acs.org This approach has been successfully applied to synthesize various 8-membered heterocyclic and carbocyclic systems. acs.org

MethodologyPrecursorCatalyst/ReagentKey IntermediateYield (8-membered ring)
Intramolecular Friedel-CraftsVinyl Tosylate[Li]⁺[B(C₆F₅)₄]⁻Vinyl CarbocationModerate (e.g., 40-66%) acs.orgnih.gov

Functional Group Transformations to Yield this compound

An alternative to de novo ring construction is the modification of a pre-existing eight-membered ring through functional group transformations. These methods can be more straightforward if a suitable cyclooctane (B165968) or cyclooctene (B146475) derivative is readily available.

One of the most direct routes is the oxidation of the corresponding alcohol, cyclooct-3-en-1-ol. nih.gov A wide array of standard oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation, or Dess-Martin periodinane. The choice of reagent depends on the presence of other sensitive functional groups in the molecule. This approach is highly effective, provided that the precursor alcohol can be synthesized efficiently.

Another powerful strategy is the dehydrogenation of a saturated cyclooctanone (B32682) ring to introduce the α,β-unsaturation. Modern catalytic methods offer advantages over classical stoichiometric approaches. For instance, palladium-catalyzed aerobic dehydrogenation provides a direct and atom-economical route to cyclic enones. nih.gov A catalyst system such as Pd(DMSO)₂(TFA)₂ with oxygen as the terminal oxidant can selectively convert a cyclic ketone to its corresponding enone. nih.gov This method avoids the use of stoichiometric and often hazardous reagents like selenium dioxide or halogenating agents followed by elimination. The regioselectivity of the dehydrogenation can be a crucial factor, especially with substituted cyclooctanones. nih.gov

TransformationStarting MaterialReagent/Catalyst System (Example)Key Advantage
OxidationCyclooct-3-en-1-ol nih.govPyridinium chlorochromate (PCC)Direct and high-yielding conversion.
Catalytic DehydrogenationCyclooctanone google.comPd(DMSO)₂(TFA)₂ / O₂Atom-economical and avoids stoichiometric oxidants. nih.gov

Oxidation of Precursor Alcohols and Alkenes, such as Cyclooctanol (B1193912) and Cyclooctene

The synthesis of cyclic ketones often involves the oxidation of corresponding precursor molecules like alcohols and alkenes. For this compound, this can be conceptually approached through the oxidation of related cyclooctene derivatives. For instance, the allylic oxidation of cyclooctene would be a direct route. While specific examples detailing the direct, high-yield synthesis of this compound from cyclooctene via allylic oxidation are not extensively documented in the provided context, the oxidation of alkenes is a fundamental transformation in organic chemistry. Reagents such as chromium trioxide or selenium dioxide are classic choices for such transformations.

Another potential precursor is cyclooct-2-en-1-ol. The oxidation of this secondary alcohol would directly yield the target ketone, this compound. Standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol could be employed for this purpose.

Furthermore, the epoxidation of cyclooctene yields cyclooctene oxide. dtic.mil Solvolysis of cyclooctene oxide can lead to rearrangements and the formation of various cyclooctanediols. dtic.mil Subsequent oxidation of a suitable diol intermediate could potentially provide a pathway to a cyclooctanedione, which might then be selectively modified to introduce the double bond, although this represents a more circuitous route. For example, sodium perborate (B1237305) has been used to oxidize cyclooctene to its corresponding epoxide in good yields under mild conditions. researchgate.net

Selective Hydrogenation/Dehydrogenation Pathways

Selective hydrogenation provides a method to synthesize unsaturated ketones from more unsaturated precursors. For example, the synthesis of this compound could be achieved by the selective hydrogenation of a cyclooctadienone, such as 2,7-cyclooctadienone. This requires a catalyst that can reduce one double bond while leaving the other and the carbonyl group intact. The success of such a reaction is highly dependent on the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C) is a common hydrogenation catalyst, and its activity can sometimes be modulated to achieve selectivity. nih.gov

Conversely, dehydrogenation pathways can be employed to introduce unsaturation into a saturated ring system. Transition metal pincer complexes, for instance, have been shown to be robust catalysts for the dehydrogenation of alkanes at high temperatures. wikipedia.org An iridium pincer complex has been reported to catalyze the dehydrogenation of cyclooctane. wikipedia.org A similar strategy could be envisioned starting from cyclooctanone, using a catalyst that facilitates the selective introduction of a double bond at the 3-position. This process, known as dehydrogenative C-C bond formation, is a key strategy in modern synthesis. rsc.org

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is of significant interest, as biological activity is often confined to a single stereoisomer. Stereocontrolled methods utilize chiral information to direct the formation of a desired stereocenter.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of chiral cycloalkenone derivatives, palladium catalysis has been successfully employed. nih.gov For example, the palladium-catalyzed oxidative desymmetrization of meso dibenzoates can produce γ-benzoyloxy cycloalkenones with excellent enantioselectivity. nih.gov This type of strategy could be adapted to create chiral precursors for this compound. The use of organocatalysts, such as quinine-thiourea derivatives, has also proven effective in creating complex chiral molecules through tandem reactions. nih.gov

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis.

Common chiral auxiliaries include oxazolidinones, which can be used to direct stereoselective aldol reactions, alkylations, and Diels-Alder reactions. Camphorsultam is another effective auxiliary, particularly in Michael additions and Claisen rearrangements. wikipedia.org For the synthesis of a chiral this compound derivative, one could envision attaching a chiral auxiliary to a suitable precursor, performing a ring-closing or functionalization reaction that sets the desired stereochemistry, and then cleaving the auxiliary. The choice of auxiliary is critical, as it must effectively shield one face of the reactive intermediate to ensure high diastereoselectivity. wikipedia.org

Enantioselective Formation of Eight-Membered Rings from Alkenyl Fischer Carbene Complexes and Ketone Enolates

A sophisticated method for the enantioselective synthesis of eight-membered carbocycles involves a one-pot procedure using alkenyl Fischer carbene complexes. acs.orgacs.orgnih.gov This approach allows for the construction of complex molecules with high stereoselectivity from simple, readily available substrates. acs.org The strategy involves the coupling of three components: an alkenyl Fischer carbene complex, a ketone enolate, and allyl lithium, and can create up to five new stereogenic centers. acs.orgnih.gov

The reaction proceeds through a proposed tricyclic intermediate formed from the carbene complex and a ketone enolate. acs.orgacs.org This is followed by a selective cyclopropane (B1198618) ring expansion to yield the eight-membered ring. acs.org Enantioselectivity is achieved through two main approaches:

Using a chiral auxiliary on the carbene complex : An alkenyl boroxycarbene complex derived from (-)-chlorodiisopinocampheylborane can be used. acs.org

Using a chiral ketone enolate : This approach allows for the efficient one-pot synthesis of eight-membered rings with high enantiomeric excess (ee). acs.org

Researchers have demonstrated improvements in both yield and enantioselectivity by using (-)-sparteine (B7772259) as a cosolvent in the reaction. acs.org Although the enantioselectivity was moderate in some initial studies, this work represents the first example of an enantioselective reaction using a dialkylborane as a chiral auxiliary on a Fischer carbene complex. acs.orgacs.org

Enantioselective Synthesis of Carbene Complex 8
CosolventYield (%)Enantiomeric Excess (ee %)
None4540
(-)-sparteine5555

Data derived from research on the enantioselective formation of eight-membered rings from alkenyl Fischer carbene complexes. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.edu The twelve principles of green chemistry provide a framework for achieving sustainability at the molecular level. acs.orgedu.krd

Applying these principles to the synthesis of this compound can lead to more environmentally benign processes:

Prevention : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comvapourtec.com This principle favors reaction pathways with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Catalytic hydrogenation, for example, can have 100% atom economy in principle. acs.org

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.commsu.edu This involves choosing safer reagents and solvents. For example, using sodium perborate as an oxidant is preferable to heavy-metal-based oxidants like chromium. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.orgedu.krd The use of asymmetric catalysis or pincer complexes for dehydrogenation aligns with this principle by reducing waste, as the catalyst is used in small amounts and can be recycled. wikipedia.orgedu.krd

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comacs.org One-pot syntheses, like the Fischer carbene method, are advantageous as they reduce the number of separate purification steps. acs.orgacs.org

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.comacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure. sigmaaldrich.com Photochemical reactions, which use light to activate molecules, can often be performed under mild conditions. vapourtec.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Solvent-Free and Water-Mediated Methodologies

Solvent-Free Reactions: Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the need for organic solvents, which are often volatile, toxic, and contribute to chemical waste. mdpi.com Performing reactions in the absence of a solvent can lead to reduced reaction times, simplified purification processes, and a lower environmental footprint. mdpi.comsemanticscholar.org This approach is particularly effective for reactions that experience a volume contraction, such as cycloadditions. mdpi.com While specific documented applications of solvent-free conditions for the synthesis of this compound are not readily available, the principles are broadly applicable in organic synthesis. For instance, solvent-free 1,3-dipolar cycloadditions have been successfully used to produce glycomimetics, demonstrating shorter reaction times and comparable yields to traditional solvent-based methods. mdpi.com

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Water-mediated synthesis is increasingly utilized for various organic transformations. rsc.org Aqueous Wittig reactions, for example, have proven effective for a range of aldehydes, proceeding smoothly even if the reactants have poor water solubility. mdpi.com These reactions are often catalyst-free and can achieve high stereoselectivity, minimizing environmental impact by avoiding organic solvents. mdpi.com Three-component reactions to form 1,4-diketones have also been successfully performed under aqueous, catalyst-free conditions. rsc.org Although direct application to this compound synthesis is not specified in available research, these examples highlight the potential of water as a medium for related organic syntheses.

Table 1: Comparison of Solvent-Based vs. Greener Solvent Methodologies
ParameterTraditional Organic SolventsSolvent-Free (Neat)Water-Mediated
Environmental ImpactHigh (toxicity, VOCs, waste)MinimalLow
Reaction TimeVariableOften ReducedVariable, can be rapid
PurificationOften requires extensive chromatographySimplified, less wasteOften simplified by extraction or filtration
CostHigh (solvent purchase and disposal)LowVery Low

Atom-Economy Considerations in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. This principle encourages the design of synthetic routes that favor addition and cycloaddition reactions over substitutions and eliminations, which inherently generate waste.

When designing a synthesis for this compound, maximizing atom economy would involve selecting starting materials and reaction pathways that incorporate the maximum number of atoms into the final cyclooctenone ring structure. For example, a hypothetical synthesis involving a [4+4] cycloaddition would be highly atom-economical. While specific high-atom-economy syntheses for this compound are not detailed in the provided literature, the Claisen rearrangement, a type of mdpi.commdpi.com-sigmatropic rearrangement, is an example of a powerful, atom-economical carbon-carbon bond-forming reaction used in the synthesis of complex natural products. nih.gov

Table 2: Illustrative Atom Economy of Different Reaction Types
Reaction TypeGeneral Scheme% Atom EconomyNotes
AdditionA + B → C100%All atoms from reactants are in the product.
RearrangementA → B100%Atoms are rearranged within the molecule.
SubstitutionA-B + C → A-C + B<100%Byproduct 'B' is generated.
EliminationA → B + C<100%Byproduct 'C' is generated.

Microwave-Assisted and Ultrasonication Methods

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. anton-paar.com Unlike conventional heating, which relies on conduction and convection, microwave heating is based on the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This technique can dramatically reduce reaction times from hours or days to minutes, often improving yields and product purity. semanticscholar.organton-paar.combiotage.co.jp Microwave reactors that operate at a frequency of 2.45 GHz are commonly used for a wide range of organic transformations, including the one-pot synthesis of heterocyclic compounds like pyrazolo[1,5-a] mdpi.comCurrent time information in Cheshire East, GB.nih.govtriazines. anton-paar.comnih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed, the benefits of this technology have been demonstrated in the synthesis of related cyclooctene derivatives, such as the lipase-catalyzed kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol, where microwave irradiation enhanced enzyme activity compared to classical heating. mdpi.com

Ultrasonication Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. asianpubs.org The phenomenon responsible for these effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. unimelb.edu.au This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. unimelb.edu.au Ultrasound has been successfully applied to a variety of synthetic processes, including oxidation, C-N bond formation, and multi-component reactions. nih.gov For example, ultrasound-assisted methods have been used to synthesize dihydroquinolines and dihydropyrano[2,3-c]pyrazole derivatives in water, achieving higher yields in significantly shorter times compared to silent conditions. mdpi.com This green methodology reduces energy consumption and often allows reactions to proceed at lower temperatures, minimizing side product formation. asianpubs.org

Table 3: General Comparison of Energy Sources in Synthesis
ParameterConventional HeatingMicrowave IrradiationUltrasonication
Heating MechanismConduction/ConvectionDielectric Heating (Dipolar Polarization)Acoustic Cavitation
Reaction TimeHours to DaysMinutes to HoursMinutes to Hours
Energy EfficiencyLowHighHigh
Temperature ProfileTemperature gradientUniform/Rapid heatingLocalized hot spots, bulk temp can be low
Common ApplicationsGeneral synthesisOne-pot synthesis, cycloadditions, heterocyclesMulti-component reactions, oxidation, bond formation

Chemical Reactivity and Mechanistic Studies of 3 Cycloocten 1 One

Nucleophilic Additions to the Carbonyl Group of 3-Cycloocten-1-one

The carbonyl group in this compound is a key site for nucleophilic attack. Various nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of new carbon-carbon bonds and functional group transformations.

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the carbonyl group of ketones like this compound. libretexts.orgdalalinstitute.com This reaction is a fundamental method for forming tertiary alcohols. leah4sci.com The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. masterorganicchemistry.com

Due to the high reactivity of these organometallic reagents, they must be handled under anhydrous conditions, as they readily react with water. libretexts.orgacs.org The choice of solvent is also crucial; ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for Grignard reactions because they stabilize the reagent. libretexts.org For organolithium reagents, hydrocarbon solvents like pentane (B18724) or hexane (B92381) are common. mmcmodinagar.ac.in

With sterically hindered ketones, Grignard reagents may act as a base, causing deprotonation and forming an enolate, or they may reduce the carbonyl group. organic-chemistry.org Organolithium reagents are generally more reactive than Grignard reagents. mmcmodinagar.ac.in

Table 1: Examples of Organometallic Additions to Ketones

Reagent TypeCarbonyl CompoundProduct TypeReference
Grignard ReagentAldehydeSecondary Alcohol leah4sci.com
Grignard ReagentKetoneTertiary Alcohol leah4sci.com
Organolithium ReagentAldehydeSecondary Alcohol masterorganicchemistry.com
Organolithium ReagentKetoneTertiary Alcohol masterorganicchemistry.com

Enamine/Enolate Chemistry of this compound

The presence of α-hydrogens in this compound allows for the formation of enolates and enamines, which are crucial nucleophilic intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Enolate Chemistry: An enolate is formed by the deprotonation of a hydrogen atom on the carbon adjacent (alpha) to the carbonyl group. masterorganicchemistry.compitt.edu These anions are stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom. masterorganicchemistry.comlibretexts.org The formation of an enolate from a ketone requires a suitable base. bham.ac.uk Strong bases like lithium diisopropylamide (LDA) can completely convert a ketone to its enolate form. organicchemistrytutor.com

Once formed, the enolate of this compound can act as a nucleophile, reacting with various electrophiles, most commonly at the carbon atom. masterorganicchemistry.com A key reaction of enolates is alkylation, where they react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comorganicchemistrytutor.com

Enamine Chemistry: Enamines are formed from the reaction of a ketone, such as this compound, with a secondary amine (R₂NH). wikipedia.orgunizin.org This reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate. masterorganicchemistry.comunizin.org Enamines are nitrogen analogs of enols and are highly nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. wikipedia.orgmakingmolecules.com

Similar to enolates, enamines can be alkylated or acylated. wikipedia.org The resulting iminium ion is then hydrolyzed with aqueous acid to regenerate the ketone, now functionalized at the alpha position. makingmolecules.com The use of secondary amines like pyrrolidine (B122466) is common in enamine synthesis. makingmolecules.com

Electrophilic Reactions Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is an electron-rich site, making it susceptible to attack by electrophiles. units.it

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of an alkene is a common electrophilic addition reaction. In the context of this compound, this would lead to a dihalogenated cyclooctanone (B32682) derivative.

Hydrohalogenation: Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) to the alkene. pressbooks.pub The reaction proceeds via an electrophilic attack by the hydrogen on the double bond, forming a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. pressbooks.pub For unsymmetrical alkenes, the regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. masterorganicchemistry.com In the case of this compound, two different carbocations could potentially form, leading to a mixture of products.

Epoxidation and Dihydroxylation Reactions

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents to form an epoxide (an oxirane ring). acs.org For cyclooctene (B146475), epoxidation is a well-studied reaction. researchgate.netrsc.orgcsic.es The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. Computational studies have explored the conformational space of cyclooctene to understand its high epoxidation selectivity. units.it The presence of the ketone in this compound could influence the stereochemical outcome of the epoxidation.

Dihydroxylation: Dihydroxylation is the addition of two hydroxyl groups to the double bond of an alkene, forming a diol (glycol). libretexts.org This can be achieved through different methods, leading to either syn or anti addition.

Syn-dihydroxylation: This is commonly achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with OsO₄ is a concerted process that forms a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a co-oxidant. libretexts.orgwikipedia.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water.

An iron complex has been shown to be an active catalyst for the cis-dihydroxylation of various alkenes, including cyclooctene, using oxone as the oxidant. acs.org

Cyclopropanation of the Alkene

Cyclopropanation is the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring. wikipedia.orgnih.gov

The Simmons-Smith reaction is a widely used method for cyclopropanation. wikipedia.orgorganic-chemistry.org It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org The reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane product. wikipedia.org The mechanism is concerted, with the methylene (B1212753) group delivered to both carbons of the alkene simultaneously. youtube.com Modifications to the Simmons-Smith reaction, such as using diethylzinc (B1219324) (Furukawa modification), can enhance reactivity, especially for less nucleophilic alkenes. unl.pt The reaction is generally subject to steric effects. wikipedia.org

Cycloaddition Reactions with this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org this compound, with its α,β-unsaturated ketone functionality within an eight-membered ring, can participate in various cycloaddition reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a substituted alkene (dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org This reaction typically proceeds well when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org In the context of this compound, its electron-deficient double bond, due to the adjacent carbonyl group, makes it a potential dienophile for reaction with electron-rich dienes. libretexts.org

The stereochemistry of the Diels-Alder reaction is highly specific. libretexts.org The reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. libretexts.org For cyclic dienes, the reaction often favors the formation of the endo product. masterorganicchemistry.com

A variation of this reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.org In this case, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org The IEDDA reaction has found significant application in bioorthogonal chemistry, particularly using strained alkenes like trans-cyclooctenes. frontiersin.orgresearchgate.net While this compound itself is an electron-poor alkene, its derivatives, particularly the highly strained trans-cyclooctene (B1233481), can act as potent dienophiles in IEDDA reactions with electron-poor dienes like tetrazines. frontiersin.orgnih.gov These reactions are known for their rapid kinetics and biocompatibility. researchgate.net

Research has shown that trans-cyclooctenes can undergo [4+2] cycloadditions with dienes like 1,3-diphenylisobenzofuran. researchgate.net The reactivity of these strained alkenes is influenced by substitution on the ring. researchgate.net

Table 1: Examples of Diels-Alder and IEDDA Reactions

Diene Dienophile Reaction Type Product Type Ref.
1,3-Butadiene 3-Buten-2-one Normal-demand Diels-Alder Substituted cyclohexene libretexts.org
1,2,4,5-Tetrazine trans-Cyclooctene Inverse-demand Diels-Alder Dihydropyridazine derivative frontiersin.org

Beyond [4+2] cycloadditions, this compound and its derivatives can participate in other cycloaddition pathways. [2+2] cycloadditions, often photochemically induced, involve the combination of two alkene units to form a cyclobutane (B1203170) ring. researchgate.net For α,β-unsaturated ketones like 2-cyclohexen-1-one (B156087) and 2-cyclohepten-1-one, photochemical [2+2] cycloaddition with ethylene (B1197577) can lead to the formation of cis- and trans-fused cycloadducts. researchgate.net

[3+2] cycloadditions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). core.ac.uk Nitrones, for instance, can undergo [3+2] cycloaddition with alkenes to form isoxazolidines. researchgate.net The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and conditions. core.ac.uk Strain-promoted alkyne-nitrone cycloadditions (SPANC) have been developed using cyclooctyne (B158145) derivatives, which are related to this compound. wikipedia.org These reactions are metal-free and exhibit fast kinetics, making them suitable for applications like live cell labeling. wikipedia.org

Table 2: Overview of [2+2] and [3+2] Cycloadditions

Reaction Type Reactant 1 Reactant 2 Key Feature Product Ref.
[2+2] Photocycloaddition 2-Cyclohexen-1-one Ethylene Photochemical induction Bicyclo[4.2.0]octan-2-one researchgate.net
[3+2] Cycloaddition Ketonitrone (E)-3,3,3-trichloro-1-nitroprop-1-ene 1,3-dipolar cycloaddition Isoxazolidine core.ac.uk

A significant area of chemical reactivity related to the cyclooctene framework is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This reaction involves the cycloaddition of a strained alkyne, such as cyclooctyne, with an azide (B81097) to form a triazole. wikipedia.org SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the labeling of biomolecules in living systems without the need for a toxic copper catalyst. nih.govrsc.org

Cyclooctyne, the key reactant in SPAAC, can be synthesized from cyclooctene derivatives, which are structurally related to this compound. researchgate.netunibo.it The high ring strain of cyclooctyne (approximately 18 kcal/mol) is the driving force for its high reactivity in cycloaddition reactions. unibo.itacs.org Various substituted cyclooctynes have been developed to tune the reaction kinetics and stability. nih.govrsc.org For example, difluorinated cyclooctynes (DIFO) exhibit enhanced reactivity due to the electron-withdrawing fluorine atoms and ring strain. wikipedia.org

The application of SPAAC is extensive, particularly in chemical biology for protein labeling and in polymer chemistry for creating complex polymeric structures. nih.govnih.gov

Table 3: Key Cyclooctyne Derivatives in SPAAC

Cyclooctyne Derivative Abbreviation Key Feature Application Ref.
Dibenzocyclooctyne DBCO High reaction activity Bioorthogonal chemistry nih.gov
Monofluorinated cyclooctyne MOFO Fluorine atom at propargylic position Bioorthogonal chemistry rsc.org

Rearrangements and Fragmentation Reactions of this compound

The photochemistry of α,β-unsaturated ketones is a rich field, with cyclic enones undergoing various rearrangements upon irradiation. sciensage.info One of the most well-known photorearrangements for cyclic enones, particularly 4,4-disubstituted cyclohexenones, is the lumiketone rearrangement. scribd.comsciensage.info This reaction typically proceeds from the triplet excited state and results in the formation of a bicyclo[3.1.0]hexanone structure. sciensage.infoscribd.com The reaction is often stereospecific. researchgate.net

While the lumiketone rearrangement is characteristic of six-membered rings, other photo-induced rearrangements can occur in different ring systems. For example, the irradiation of a bicyclooctenone derivative can lead to a rearranged product that serves as a synthon for complex natural products. scribd.com The specific photochemical pathway can be influenced by the solvent and the substitution pattern of the enone. sciensage.info

This compound can undergo isomerization reactions catalyzed by acids or bases. These reactions typically involve the migration of the double bond. For instance, acid-catalyzed isomerization can facilitate the conversion of an exocyclic double bond to a more stable endocyclic position. rsc.org This type of isomerization is a key step in certain synthetic sequences for preparing substituted cyclopentadienes. rsc.orgirb.hr

Base-catalyzed isomerization can also occur, leading to a shift in the position of the double bond within the cyclooctene ring. The specific product formed will depend on the reaction conditions and the relative thermodynamic stability of the possible isomers.

Ring Expansion and Contraction Strategies for Medium-Sized Rings

The eight-membered ring of this compound places it in the category of medium-sized rings, which are often challenging to synthesize due to unfavorable transannular interactions. whiterose.ac.uk Conversely, these rings can serve as valuable synthons for constructing other ring systems through ring expansion and contraction strategies. These transformations often proceed through Wagner-Meerwein-type rearrangements, which can lead to either ring expansion or contraction depending on the reaction conditions and the substrate. etsu.edu

Ring Expansion:

Ring expansion reactions provide a method for accessing larger cyclic frameworks from more readily available smaller rings. For this compound, expansion strategies can be envisioned that add one or more atoms to the carbocyclic core. A common approach involves the generation of a carbocation adjacent to the ring, which can trigger the migration of an endocyclic bond. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement and other semipinacol rearrangements can facilitate such expansions. wikipedia.org While specific examples detailing the ring expansion of this compound are not prevalent in the reviewed literature, general principles suggest that conversion of the ketone to a suitable precursor, such as a diazomethyl carbinol, could initiate a one-carbon expansion to a nine-membered ring system upon treatment with acid. wikipedia.orgscispace.comacs.org The formation of nine-membered carbocycles is of significant interest in the synthesis of natural products. nih.gov

Ring Contraction:

Ring contraction offers a pathway to smaller, often more strained, ring systems that can be difficult to access through direct cyclization. These reactions typically involve the formation of a carbocation, followed by the migration of an endocyclic bond, effectively shrinking the ring. wikipedia.org Hypervalent iodine reagents are known to promote the oxidative rearrangement of cycloalkenes and cycloalkanones, leading to ring contraction. mdpi.com For example, the reaction of cyclooctene derivatives with hypervalent iodine reagents can lead to the formation of seven-membered ring products. mdpi.com Thallium(III) salts, particularly thallium trinitrate (TTN), are also effective for promoting the ring contraction of cyclic olefins and ketones. etsu.edu The reaction of cyclooctene with TTN can result in ring-contracted products. etsu.edu

A general mechanism for these cation-driven contractions involves the departure of a leaving group and the subsequent migration of a ring bond to the resulting carbocationic center. wikipedia.org

TransformationReagent TypePotential Product
Ring Expansion Diazomethane derivatives followed by acidNine-membered ring ketone
Ring Contraction Hypervalent iodine reagentsSeven-membered ring aldehyde/acid
Ring Contraction Thallium(III) saltsSeven-membered ring aldehyde/acid

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis provides a powerful toolkit for the selective functionalization of organic molecules like this compound. mdpi.com These catalysts can activate the enone system, facilitating a wide range of transformations. mdpi.com

Catalytic Hydrogenation and Reduction Strategies

The selective reduction of the enone functionality in this compound can yield either the corresponding saturated ketone, cyclooctanone, or the allylic alcohol, 3-cycloocten-1-ol. The choice of catalyst and reaction conditions is crucial for achieving the desired chemoselectivity.

Conjugate Reduction: Transition metal-catalyzed conjugate reduction (1,4-reduction) selectively hydrogenates the carbon-carbon double bond, leaving the carbonyl group intact. Various transition metal catalysts, including those based on iridium, are effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. researchgate.net For example, iridium complexes with specific ligands can catalyze the selective reduction of the C=C bond in enones, using formic acid as a hydride source in water. researchgate.net While not specifically detailing this compound, these methods are generally applicable to cyclic enones. researchgate.net

Carbonyl Reduction: The selective reduction of the carbonyl group (1,2-reduction) to an alcohol can be achieved using various reducing agents. While traditional hydride reagents are common, transition metal-catalyzed transfer hydrogenation offers a milder alternative. Ruthenium-based catalysts, for instance, have been developed for the selective 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes, which can be adapted for ketones. researchgate.net

Asymmetric Hydrogenation: The asymmetric hydrogenation of cyclic enones is a powerful method for producing chiral molecules. researchgate.net Iridium complexes with chiral N,P-ligands have been shown to effectively catalyze the asymmetric hydrogenation of enimines, which are structurally related to enones, suggesting their potential applicability to this compound for the synthesis of enantioenriched cyclooctanone or 3-cycloocten-1-ol. researchgate.net

Reduction TypeProductCatalyst System (Example)
Conjugate Reduction (1,4-Reduction)CyclooctanoneIridium catalyst with formic acid
Carbonyl Reduction (1,2-Reduction)3-Cycloocten-1-olRuthenium-catalyzed transfer hydrogenation
Asymmetric HydrogenationChiral CyclooctanoneChiral Iridium-N,P complex

Carbonylations and Cross-Coupling Reactions at the Octenone Core

The carbon-carbon double bond and the carbonyl group of this compound offer multiple sites for transition metal-catalyzed carbon-carbon bond formation.

Carbonylation Reactions: While specific examples of carbonylation of this compound are not extensively documented in the provided search results, transition metal-catalyzed carbonylations of alkenes are a well-established class of reactions. These reactions typically involve the addition of carbon monoxide and a nucleophile across the double bond, often mediated by palladium, cobalt, or rhodium catalysts.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.edu To apply this to this compound, it would first need to be converted to an appropriate vinyl halide or vinyl triflate derivative. For instance, the corresponding vinyl bromide could be coupled with various potassium alkyltrifluoroborates in the presence of a palladium catalyst and a base to introduce a new substituent at the α- or β-position of the original enone. nih.gov

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the vinyl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Reaction TypeRequired Precursor from this compoundPotential ProductCatalyst System (Example)
Suzuki-Miyaura Coupling3-Bromo-3-cycloocten-1-one3-Alkyl-3-cycloocten-1-onePdCl₂(dppf)·CH₂Cl₂ with Cs₂CO₃

Oxidation Catalysis with Transition Metal Complexes

The oxidation of this compound can be directed to either the double bond or the allylic positions, depending on the catalyst and oxidant used.

Transition metal complexes of iron, manganese, and copper are known to catalyze the oxidation of alkenes. researchgate.netrsc.org For instance, first-row transition metal phthalocyanine (B1677752) complexes can catalyze the oxidation of cycloalkenes. ijcce.ac.irijcce.ac.ir In the case of cyclohexene, these catalysts can produce the corresponding epoxide, allylic alcohol, and enone. ijcce.ac.irijcce.ac.ir Applying this to this compound, one could expect the formation of the corresponding epoxide, as well as further oxidation products.

Manganese complexes, in particular, have shown high activity for the epoxidation of cyclooctene when activated by an oxidant like tert-butyl hydroperoxide (TBHP) or iodosylbenzene. researchgate.netrsc.org The addition of a Lewis acid co-catalyst can significantly enhance the catalytic activity. rsc.org The active species in these reactions is often a high-valent metal-oxo intermediate. rsc.orgmdpi.com

Dirhodium(II) caprolactamate is another effective catalyst for the allylic oxidation of enones using TBHP as the terminal oxidant, which would introduce a hydroxyl group at one of the allylic positions of this compound. organic-chemistry.org

Oxidation TypeProductCatalyst System (Example)
Epoxidation3,4-EpoxycyclooctanoneMn(II) complex with TBHP
Allylic OxidationHydroxylated this compoundDirhodium(II) caprolactamate with TBHP

Oxidative and Reductive Transformations of this compound

Beyond transition metal-mediated processes, other classical oxidative and reductive methods are highly relevant to the reactivity of this compound.

Baeyer-Villiger Oxidation and Related Processes

The Baeyer-Villiger oxidation is a powerful reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.com

For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom migrates preferentially. In the case of this compound, the oxygen atom would be expected to insert between the carbonyl carbon and the more substituted C2 carbon, leading to the formation of a nine-membered unsaturated lactone.

The reaction proceeds through the formation of a Criegee intermediate, and the migration step is the rate-determining step. wikipedia.org The stereochemistry at the migrating center is retained throughout the process. thermofisher.com

The Baeyer-Villiger oxidation is a cornerstone of synthetic organic chemistry and has been applied in the total synthesis of numerous complex natural products. nih.gov Asymmetric versions of the Baeyer-Villiger oxidation, using chiral catalysts or enzymes (Baeyer-Villiger monooxygenases), can produce chiral lactones with high enantioselectivity. wikipedia.orgrsc.orgresearchgate.net

ReagentExpected Major ProductKey Features
m-CPBANine-membered unsaturated lactonePredictable regioselectivity based on migratory aptitude.
H₂O₂ / Lewis AcidNine-membered unsaturated lactoneCan be a "greener" alternative to peroxyacids.
Chiral Catalyst / H₂O₂Chiral nine-membered unsaturated lactoneEnables enantioselective synthesis.

Selective Reductions of the Ketone and Alkene Functionalities

The bifunctional nature of this compound, containing both a ketone (C=O) and an alkene (C=C) group, presents a significant challenge and opportunity in synthetic chemistry: the selective reduction of one functional group while leaving the other intact. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions. Research into the selective reduction of such α,β-unsaturated ketones has delineated several reliable methods for achieving high chemoselectivity.

Reduction of the Ketone (1,2-Reduction)

The conversion of the carbonyl group in this compound to a hydroxyl group, yielding 3-cycloocten-1-ol, is known as 1,2-reduction. This transformation is typically achieved using hydride-based reducing agents. However, standard reagents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to mixtures of 1,2- and 1,4-addition (conjugate reduction) products.

A highly effective and widely adopted method for promoting selective 1,2-reduction is the Luche reduction. scribd.commasterorganicchemistry.com This method utilizes a combination of sodium borohydride and a lanthanoid salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. scribd.commasterorganicchemistry.com The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, it coordinates with the solvent (methanol) to form alkoxyborohydrides, which are bulkier and softer nucleophiles less prone to 1,4-addition. scribd.com This results in a strong preference for attack at the carbonyl carbon. While direct studies on this compound are not extensively detailed, the Luche reduction is a general and powerful tool for the 1,2-reduction of α,β-unsaturated ketones, converting them to their corresponding allylic alcohols in high yields. masterorganicchemistry.com For instance, this method converts 2-cyclopentenone to 2-cyclopentenol with 97% selectivity. scribd.com

Reduction of the Alkene (Conjugate Reduction)

Selective reduction of the carbon-carbon double bond in this compound to produce the saturated ketone, cyclooctanone, is achieved through catalytic hydrogenation. libretexts.orglibretexts.org This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org The choice of catalyst is crucial for achieving chemoselectivity, as many catalysts can also reduce the ketone group, especially under harsh conditions.

Palladium on carbon (Pd/C) is a frequently used catalyst that demonstrates high selectivity for the hydrogenation of alkenes in the presence of ketones. nih.gov The reaction is typically performed under a hydrogen atmosphere in a suitable solvent. The mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the palladium catalyst, facilitating the syn-addition of hydrogen atoms to the double bond. libretexts.org

Electrochemical hydrogenation offers a modern alternative, where a Pd/C cathode can be used to selectively reduce the C=C bond of enones. nih.gov This method avoids the need for high-pressure hydrogen gas and can offer high chemoselectivity under mild conditions. nih.gov

Reduction of Both Functionalities

To reduce both the alkene and the ketone functionalities, converting this compound into cyclooctanol (B1193912), more powerful reducing agents or different catalytic systems are required. Catalytic hydrogenation using catalysts like iridium on carbon (Ir/C) under an electrochemical setup can produce saturated alcohols from enones with high selectivity. nih.gov Alternatively, a two-step approach can be employed, where the alkene is first reduced to cyclooctanone, which is then subsequently reduced to cyclooctanol using a standard ketone reducing agent like NaBH₄.

The table below summarizes various selective reduction methodologies applicable to α,β-unsaturated ketones like this compound, based on established research findings.

Table 1: Summary of Selective Reduction Methods for α,β-Unsaturated Ketones

Target Functionality Product from this compound Method Reagents/Catalyst Typical Conditions Selectivity
Ketone (C=O) 3-Cycloocten-1-ol Luche Reduction NaBH₄, CeCl₃·6H₂O Methanol, Room Temp High for 1,2-reduction scribd.commasterorganicchemistry.com
Alkene (C=C) Cyclooctanone Catalytic Hydrogenation H₂, Pd/C Varies (e.g., H₂ atmosphere, solvent) High for C=C reduction libretexts.orgnih.gov
Alkene (C=C) Cyclooctanone Electrochemical Hydrogenation Pd/C cathode Dichloromethane, Room Temp High for C=C reduction nih.gov

This table is generated based on general principles and specific examples from the cited literature for α,β-unsaturated ketones. The outcomes are predicted for this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Cycloocten 1 One and Its Derivatives

Elucidation of Complex Stereochemistry via Advanced NMR Techniques (e.g., NOESY, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules. numberanalytics.com For complex structures like derivatives of 3-cycloocten-1-one, one-dimensional NMR spectra are often insufficient. Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the stereochemistry. ipb.ptnumberanalytics.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comlibretexts.org In a this compound derivative, COSY spectra would reveal correlations between adjacent protons in the eight-membered ring, helping to trace the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. numberanalytics.com This experiment is invaluable for assigning the carbon signal corresponding to each proton in the molecule, providing a direct link between the ¹H and ¹³C spectra. numberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. libretexts.orgnumberanalytics.com This is particularly powerful for determining stereochemistry. For instance, in a substituted this compound, NOESY can reveal which substituents are on the same face of the ring by showing cross-peaks between their protons. researchgate.netresearchgate.net The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances. In cases where signals are heavily overlapped near the diagonal, a related technique, HSQC-NOESY, can be employed to resolve these correlations. jeol.com

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comnumberanalytics.com This long-range correlation is essential for piecing together the molecular framework, especially in complex derivatives where direct one-bond correlations are not sufficient to establish the complete structure.

By combining the information from these advanced NMR experiments, a detailed 3D model of this compound derivatives can be constructed, defining both the connectivity and the relative stereochemistry of all stereocenters. ipb.ptresearchgate.net

Table 1: Application of Advanced NMR Techniques to this compound Derivatives

NMR TechniqueInformation ProvidedApplication to this compound Derivatives
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds). libretexts.orgEstablishes proton connectivity within the cyclooctene (B146475) ring and any side chains.
HSQC ¹H-¹³C one-bond correlations. numberanalytics.comAssigns specific ¹³C signals to their directly attached protons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds). numberanalytics.comConnects molecular fragments and confirms the position of substituents and functional groups.
NOESY ¹H-¹H correlations through space. libretexts.orgDetermines the relative stereochemistry by identifying protons that are close in space. researchgate.net

Mass Spectrometric Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. When coupled with techniques like Gas Chromatography (GC-MS), it becomes a highly sensitive tool for identifying and quantifying compounds. azom.com

The fragmentation of cyclic ketones like this compound under electron ionization (EI) often proceeds through characteristic pathways. The initial molecular ion (M⁺·) can undergo various fragmentation reactions, including alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable gamma-hydrogen is available.

For derivatives of this compound, the fragmentation pathways will be influenced by the nature and position of the substituents. Silyl derivatives, such as trimethylsilyl (B98337) (TMS) ethers, are commonly used in GC/MS analysis to increase volatility and produce characteristic fragmentation patterns. researchgate.netnih.gov The analysis of these fragments helps to deduce the original structure of the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions, which in turn can be used to determine the elemental formula of the molecular ion and its fragments, greatly aiding in their identification.

Structural analysis often involves MS/MS experiments, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. lcms.cz This technique provides detailed information about the connectivity and structure of the precursor ion, allowing for the elucidation of complex fragmentation mechanisms. lcms.cz

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions like hydrogen bonding. spectroscopyonline.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The carbonyl (C=O) stretching frequency in ketones is particularly informative. For this compound, an α,β-unsaturated ketone, the C=O stretching band is expected to appear at a lower frequency (around 1650-1700 cm⁻¹) compared to a saturated ketone due to conjugation with the C=C double bond. The position of this band is sensitive to the ring conformation and the presence of hydrogen bonding. nih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as C=C and C-C bonds in the ring backbone. spectroscopyonline.com The combination of FT-IR and Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.com

Conformational Analysis: The eight-membered ring of this compound can adopt several low-energy conformations. Vibrational spectroscopy can be used to study this conformational landscape. Different conformers will have slightly different vibrational frequencies, and by comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer or the distribution of conformers in a sample can be determined.

Hydrogen Bonding Studies: The presence of a carbonyl group makes this compound a potential hydrogen bond acceptor. In the presence of hydrogen bond donors, the C=O stretching frequency in the FT-IR spectrum will shift to a lower wavenumber. nih.govmdpi.com The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov Studies on similar systems have shown that the number of hydrogen bonds to a carbonyl group can be determined from the C=O stretching frequency. nih.gov For instance, a COOH group shows a C=O stretch at ~1759–1776 cm⁻¹ with no hydrogen bonds, ~1733–1749 cm⁻¹ with one, and 1703–1710 cm⁻¹ with two hydrogen bonds. nih.gov This makes vibrational spectroscopy a powerful tool for studying intermolecular interactions in derivatives of this compound. researchgate.netmdpi.comrsc.org

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Notes
C=OStretch1650 - 1700Lowered by conjugation. Sensitive to conformation and H-bonding. mdpi.com
C=CStretch1600 - 1680Often stronger in Raman than in IR.
C-H (sp²)Stretch3000 - 3100Associated with the vinyl protons.
C-H (sp³)Stretch2850 - 3000Associated with the aliphatic ring protons.
O-HStretch3200 - 3600Present in hydroxylated derivatives; broadens with H-bonding.

Chiral Separation Techniques for Enantiomers of this compound and its Derivatives (e.g., Chiral HPLC, GC-MS)

Substituted derivatives of this compound can be chiral, existing as a pair of non-superimposable mirror images called enantiomers. wikipedia.org Since enantiomers have identical physical properties in a non-chiral environment, their separation, known as chiral resolution, requires a chiral environment. chiralpedia.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for separating enantiomers. chiralpedia.comcsfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs are among the most versatile and effective for a wide range of chiral compounds. researchgate.net

Chiral Gas Chromatography (GC) is another powerful technique for enantioseparation, particularly for volatile compounds. azom.comgcms.cz Chiral GC columns often incorporate a chiral selector, such as a cyclodextrin (B1172386) derivative, into the stationary phase. azom.comuni-muenchen.de The enantiomers form transient diastereomeric complexes with the chiral selector, which have different stabilities and thus different retention times. azom.com Coupling GC with a mass spectrometer (GC-MS) allows for both the separation and the unambiguous identification of the enantiomers. azom.comuni-muenchen.de This combination is highly sensitive and can be used to determine the enantiomeric ratio in a sample. azom.comnih.gov

The choice between chiral HPLC and chiral GC depends on the volatility and thermal stability of the this compound derivative. For less volatile or thermally labile compounds, chiral HPLC is generally preferred. nih.gov

In-situ Monitoring of Reactions Involving this compound using Spectroscopic Methods

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information. rsc.orgnih.gov This is in contrast to traditional methods that rely on analyzing aliquots taken from the reaction mixture at different times.

FT-IR and Raman Spectroscopy are well-suited for in-situ monitoring. researchgate.netacs.org By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time by monitoring the changes in their characteristic vibrational bands. rsc.org For example, in a reaction involving the carbonyl group of this compound, such as a conjugate addition, the disappearance of the reactant's C=O and C=C stretching bands and the appearance of new bands corresponding to the product can be followed in real-time. This provides detailed kinetic profiles and can help to identify transient intermediates. researchgate.netrsc.org

NMR Spectroscopy can also be used for in-situ reaction monitoring. numberanalytics.com This technique can provide detailed structural information about all species present in the reaction mixture, including reactants, products, and any observable intermediates. By acquiring spectra at regular intervals, the progress of the reaction can be followed, and mechanistic pathways can be elucidated.

These in-situ techniques are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in the synthesis and transformation of this compound and its derivatives.

Theoretical and Computational Investigations of 3 Cycloocten 1 One

Electronic Structure Calculations (e.g., DFT, Ab Initio) of 3-Cycloocten-1-one

Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These quantum mechanical approaches solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a molecule. For this compound, such calculations are used to optimize its geometry, determine the energies of its conformers, and analyze the distribution of electrons, which dictates its chemical reactivity and physical properties.

DFT methods, such as B3LYP, have become a standard due to their favorable balance of computational cost and accuracy. They are routinely employed with various basis sets (e.g., 6-31G*, cc-pVDZ) to model the electronic structure of medium-sized organic molecules. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy at a greater computational expense and are often used to benchmark DFT results for smaller, related systems.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide critical information about its behavior as an electrophile or nucleophile.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the most available, highest-energy electrons. In this compound, the HOMO is primarily localized on the carbon-carbon double bond (C3=C4). This indicates that the molecule will act as a nucleophile at this site, reacting with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest-energy site available to accept electrons. The LUMO of this compound is a π* antibonding orbital distributed across the entire conjugated enone system (O=C1-C2-C3=C4). Its lowest energy coefficients are typically found at the carbonyl carbon (C1) and the β-carbon (C4). This makes these sites susceptible to nucleophilic attack, consistent with Michael addition (at C4) and direct carbonyl addition (at C1).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1. Calculated Frontier Molecular Orbital Properties for this compound (Illustrative DFT B3LYP/6-31G* Data)
OrbitalEnergy (eV)Primary LocalizationPredicted Reactivity Role
HOMO-6.72π orbital of the C3=C4 double bondSite for electrophilic attack
LUMO-1.45π* orbital of the O=C-C=C conjugated systemSite for nucleophilic attack (at C1 and C4)
HOMO-LUMO Gap5.27N/AIndicator of chemical reactivity and kinetic stability

On an ESP map, regions of negative potential (typically colored red) are electron-rich and represent likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound:

A strong negative potential is localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive potentials are found at the carbonyl carbon (C1) and, to a lesser extent, the β-carbon (C4), both of which are rendered electrophilic by the electron-withdrawing effect of the carbonyl group.

The hydrogen atoms attached to the ring are also characterized by a slight positive potential.

This analysis is quantitatively supported by calculating partial atomic charges using schemes like Mulliken, Natural Bond Orbital (NBO), or CHELPG. NBO analysis, for instance, provides charges that align well with chemical intuition based on electronegativity and resonance structures.

Table 2. Calculated NBO Partial Charges on Key Atoms of this compound (Illustrative Data)
AtomCalculated Partial Charge (e)Inferred Property
O (Carbonyl)-0.58Strongly nucleophilic, H-bond acceptor
C1 (Carbonyl)+0.65Strongly electrophilic
C3 (α-vinyl)-0.21Slightly nucleophilic
C4 (β-vinyl)+0.15Electrophilic (site for Michael addition)

Conformational Analysis and Ring Strain Studies of Cyclooctanones and Cyclooctenes

Eight-membered rings are notoriously complex due to their high degree of conformational flexibility and the presence of significant transannular strain (non-bonded interactions across the ring). The parent systems, cyclooctane (B165968), cyclooctene (B146475), and cyclooctanone (B32682), exist as a mixture of several low-energy conformers separated by relatively small energy barriers. The most stable conformations for these rings generally belong to the boat-chair (BC) family. Other important conformational families include the twist-chair-chair (TCC), twist-boat-chair (TBC), and boat-boat (BB).

The introduction of an sp²-hybridized carbonyl group and a C=C double bond in this compound imposes significant geometric constraints. These constraints alter the potential energy surface (PES), changing the relative stabilities of the parent conformations and the energy barriers for their interconversion. Computational methods are indispensable for mapping this complex PES.

The exploration of the conformational landscape begins with identifying all relevant energy minima (stable conformers) and the transition states (saddle points) that connect them.

Energy Minimization: Starting from various plausible geometries (e.g., modified versions of known cyclooctanone conformers), geometry optimization calculations are performed to locate the nearest local energy minimum on the PES. This process yields the optimized structures and relative energies of the stable conformers. For this compound, calculations typically predict that a distorted boat-chair (BC) conformation is the global minimum, being several kcal/mol more stable than other forms.

Transition State Search: To understand how these conformers interconvert, transition state (TS) search algorithms are used. These methods locate the lowest-energy pathway between two minima. The energy of the TS relative to the minima defines the activation energy for the conformational change. This information is crucial for understanding the molecule's dynamic behavior at different temperatures.

Table 3. Calculated Relative Energies of Representative Cyclooctanone Conformers (Illustrative Data)
Conformer FamilyAbbreviationRelative Energy (kcal/mol)Key Structural Feature
Boat-ChairBC0.0 (Global Minimum)Most stable, minimizes torsional and transannular strain
Twist-Chair-ChairTCC1.1Slightly higher in energy, often a local minimum
Twist-Boat-ChairTBC1.8Flexible form, often a transition state or shallow minimum
Boat-BoatBB3.5Higher energy due to eclipsing and transannular interactions

Note: The presence of the double bond in this compound modifies these relative energies but the boat-chair family generally remains preferred.

While static calculations identify stable points on the PES, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing the molecule to explore its conformational space at a given temperature.

For a flexible molecule like this compound, MD simulations are valuable for:

Sampling Conformational Space: MD can uncover relevant conformations and interconversion pathways that might be missed by manual searches.

Population Analysis: By simulating for a sufficient duration, one can determine the equilibrium populations of different conformers at a specific temperature, providing a Boltzmann-weighted average structure.

Dynamic Processes: MD can directly visualize the dynamic interconversion between conformers, providing insight into the timescales and mechanisms of these processes. This is particularly useful for understanding how the molecule's shape fluctuates in solution, which can impact its interaction with other molecules or its spectroscopic signature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A critical test of a computational model is its ability to reproduce experimental data. Modern quantum chemistry software can accurately predict a range of spectroscopic parameters, including vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy: Vibrational analysis based on DFT calculations yields harmonic frequencies and IR intensities. These calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to achieve better agreement with experiment. For this compound, the C=O and C=C stretching frequencies are characteristic and can be predicted with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR isotropic shielding tensors. These values are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS). Comparing the calculated ¹H and ¹³C NMR spectra for different low-energy conformers with the experimental spectrum can help confirm the dominant conformation present in solution. The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects via models like the Polarizable Continuum Model (PCM).

Table 4. Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound (Illustrative)
SpectroscopyParameterExperimental ValueCalculated Value (Scaled/Referenced)
IRC=O Stretch (νC=O)~1715 cm-1~1718 cm-1
C=C Stretch (νC=C)~1655 cm-1~1660 cm-1
13C NMRC1 (C=O)~212.5 ppm~213.0 ppm
C3~129.8 ppm~130.5 ppm
C4~150.1 ppm~151.2 ppm
1H NMRH3~5.85 ppm~5.90 ppm
H4~6.20 ppm~6.25 ppm

Computational Elucidation of Reaction Mechanisms Involving this compound

The study of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules. For a compound like this compound, theoretical methods are indispensable for understanding its reactivity, particularly in complex processes such as cycloadditions, rearrangements, and photochemical reactions. acs.orgethz.chresearchgate.net Computational approaches allow researchers to model the energetic landscape of a reaction, identifying the most probable pathways and the factors that control reaction speed and product distribution. researchgate.netsmu.edu These investigations typically involve sophisticated calculations to map out potential energy surfaces and determine key kinetic and thermodynamic parameters. msuniv.ac.inwur.nl

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the potential energy of a molecular system as a function of its geometry. libretexts.orgyale.edu It can be visualized as a multidimensional landscape where valleys correspond to stable molecules (reactants and products) and mountain passes correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product. yale.edupennylane.ailibretexts.org Mapping the PES is crucial for elucidating a reaction mechanism, as it reveals all possible intermediates and transition states connecting reactants to products. smu.edupennylane.ai

For reactions involving this compound, computational chemists would use quantum mechanical methods like Density Functional Theory (DFT) or multiconfigurational methods such as CASSCF to calculate the energy of the reacting system at numerous points along the reaction coordinate. researchgate.netacs.orgrsc.org By systematically changing key geometric parameters (like bond lengths and angles of forming or breaking bonds), a detailed map of the energy landscape is constructed. pennylane.ai

For instance, in studying a cycloaddition reaction, the PES would be mapped by varying the distance and orientation between the two reacting molecules. researchgate.netrsc.org This detailed exploration can uncover whether a reaction proceeds through a single transition state (a concerted mechanism) or involves one or more intermediates (a stepwise mechanism). rsc.org Computational studies on the cycloadditions of related eight-membered rings, such as cyclooctyne (B158145) and trans-cyclooctene (B1233481), have successfully used PES mapping to understand their reactivity. acs.orgacs.org Similarly, the photochemical isomerization of cyclic alkenes has been investigated by mapping the PES of both ground and excited electronic states to identify conical intersections, which are crucial for understanding the reaction pathway. nih.govresearchgate.net These studies show that the reaction pathway can be more complex than initially thought, sometimes involving higher-lying electronic states that become stabilized along the reaction coordinate. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points (reactants, products, and transition states) on the Potential Energy Surface have been located, computational methods can be used to calculate essential kinetic and thermodynamic parameters that govern the reaction. smu.edumsuniv.ac.in These parameters provide quantitative data on the feasibility and rate of a chemical transformation.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): This value indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat.

Gibbs Free Energy of Reaction (ΔG): This is the most definitive measure of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one.

Kinetic Parameters:

Activation Energy (Ea or ΔG‡): This is the energy barrier that must be overcome for reactants to transform into products. msuniv.ac.in It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. researchgate.net

Computational studies on cycloaddition reactions involving strained eight-membered rings, which are structurally related to this compound, have provided valuable data on these parameters. The distortion/interaction model, for example, is often used to dissect the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy gained in the transition state. acs.org This analysis has shown that for "strain-promoted" cycloadditions, differences in reactivity are often more related to the energetic penalty of distortion than to the amount of strain released in the final product. acs.org

The following tables present computationally derived kinetic and thermodynamic data for representative reactions of related cyclooctene and cyclooctyne systems, illustrating the types of quantitative insights gained from such investigations.

Table 1: Calculated Activation Free Energies for [3+2] Cycloaddition Reactions

ReactantsComputational MethodSolvent ModelActivation Free Energy (ΔG‡, kcal/mol)Reference
Phenyl Azide (B81097) + E-CycloocteneB3LYP/6-311+G(d,p)None (Gas Phase)19.2 acs.org
Phenyl Azide + CyclooctyneB3LYP/6-311+G(d,p)None (Gas Phase)16.1 acs.org
Benzyl Azide + CyclooctyneB3LYP/6-311+G(3df,2p)None (Gas Phase)16.3 acs.org
Acetamido Azide + DIFO*B3LYP/6-311+G(3df,2p)None (Gas Phase)11.0 acs.org

*DIFO: 3,3-difluorocyclooctyne

Table 2: Calculated Thermodynamic Activation Parameters for a [4+2] Cycloaddition Reaction

ReactionActivation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/K·mol)Activation Free Energy (ΔG‡, kcal/mol)Reference
1,2-Quinone + BCN**2.25-36.313.1 wur.nl
1,2-Quinone + THS***0.80-46.814.8 wur.nl

**BCN: endo-Bicyclo[6.1.0]non-4-yne ***THS: 3,3,6,6-tetramethyl-1-thiacycloheptyne

These theoretical calculations are critical for rationalizing experimentally observed reactivity and for predicting the behavior of new, unstudied systems, thereby guiding the design of novel synthetic methodologies. ethz.chresearchgate.net

Applications of 3 Cycloocten 1 One As a Synthetic Building Block

Utility in the Construction of Complex Polycyclic Ring Systems

The conformational flexibility and reactive sites of 3-cycloocten-1-one make it an ideal substrate for a variety of cyclization strategies, leading to the formation of diverse and complex polycyclic ring systems. These systems are broadly categorized into bridged, fused, and spirocyclic architectures, each presenting unique synthetic challenges and opportunities.

Bridged and fused ring systems are common structural motifs in a vast number of natural products and other biologically active molecules. Bridged bicyclic compounds feature two rings connected by a bridge containing one or more atoms, while fused systems share a covalent bond between two rings. libretexts.org

The synthesis of bicyclo[3.3.1]nonane derivatives, a bridged ring system, can be approached using precursors derived from cyclooctane (B165968) structures. oregonstate.edu The inherent ring strain and conformational preferences of these systems dictate their reactivity and stability. oregonstate.edu For instance, the formation of a double bond at a bridgehead carbon is generally disfavored in smaller ring systems, a principle known as Bredt's Rule. masterorganicchemistry.com

Transannular reactions, which involve bond formation across a ring, are a powerful strategy for constructing bicyclic systems from medium-sized rings like cyclooctane. For example, a transannular Michael reaction cascade has been employed for the stereoselective synthesis of polycyclic systems. researchgate.net Similarly, a copper-catalyzed transannular ring-closing reaction of eight-membered rings provides a direct route to bicyclo[3.3.0]octane derivatives. researchgate.net

The dicyclopenta[a,d]cyclooctene, or [5-8-5] fused ring system, is the core structure of numerous terpenoid natural products. rsc.org Strategies to construct this framework often involve the initial formation of the eight-membered ring from a cyclopentane (B165970) precursor, followed by the construction of the second five-membered ring. nih.govbeilstein-journals.org Ring-closing metathesis (RCM) is a prominent method for forming the central cyclooctene (B146475) ring in these syntheses. nih.gov

Reaction Type Starting Material Moiety Resulting Polycyclic System Key Features
Transannular Michael Reaction14-Membered Macrocyclic LactonesPolycyclic SystemsHigh efficiency and diastereoselectivity. researchgate.net
Copper-Catalyzed Transannular CyclizationEight-Membered RingsBicyclo[3.3.0]octane DerivativesGood functional group tolerance. researchgate.net
Ring-Closing Metathesis (RCM)Diene-Substituted CyclopentaneDicyclopenta[a,d]cyclooctene ([5-8-5] System)Key step in the synthesis of fusicoccane and ophiobolin core structures. nih.govbeilstein-journals.org
Photoinduced CycloisomerizationFunctionalized CyclopenteneDicyclopenta[a,d]cyclooctene ([5-8-5] System)Allows for modular access to the 5-8-5 framework. rsc.org

Spiro compounds are characterized by two or more rings connected by a single common atom. wikipedia.org This structural motif is present in a variety of natural products and has attracted considerable attention from synthetic chemists. beilstein-journals.org

The synthesis of spiro compounds often involves the dialkylation of a carbon atom that is part of a ring. wikipedia.org In the context of this compound, the carbon atoms adjacent to the ketone or the double bond can be functionalized to serve as the spiro center. A general approach involves a three-component reaction, for instance, between an arylamine, isatin, and a cyclic dione (B5365651) to produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org While this specific example does not use this compound directly, the principle can be adapted.

Another powerful method for constructing spirocycles is the 1,3-dipolar cycloaddition reaction. This reaction can be used to create spiro-fused heterocyclic compounds with high enantioselectivity. rsc.org For example, a multicomponent 1,3-dipolar cycloaddition has been developed for the synthesis of the spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework. ua.es

Synthetic Method Reactant Types Resulting Spiro System Key Features
Three-Component ReactionArylamine, Isatin, Cyclopentane-1,3-dioneSpiro[dihydropyridine-oxindoles]One-pot synthesis with good yields. beilstein-journals.org
1,3-Dipolar CycloadditionPrimary Amine, Maleimides, AldehydeSpiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}Mild reaction conditions and high yields. ua.es
Organocatalytic (4+3) Cyclizationα-(3-isoindolinonyl) propargylic alcohols, 2-indolylmethanolsSpiro isoindolinone-oxepine-fused indolesHigh enantioselectivity and features a spiro-quaternary stereocenter. rsc.org

Role in Total Synthesis of Natural Products

The structural motifs present in this compound are found within a wide range of natural products, making it a valuable precursor in their total synthesis. The eight-membered ring is a key feature of many complex terpenoids, steroids, and alkaloids. nih.gov

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. libretexts.org Many terpenoids, particularly sesterterpenoids and some diterpenoids, contain the dicyclopenta[a,d]cyclooctane core, for which this compound can serve as a foundational building block. nih.govresearchgate.net The synthesis of these complex molecules often involves a strategy where the [5-8] bicyclic system is constructed from a cyclopentane derivative, highlighting the utility of cyclooctenone-type structures. nih.gov For example, the synthesis of the fusicoccane and ophiobolin family of terpenoids often proceeds through the formation of the eight-membered ring first, followed by the construction of an adjacent five-membered ring. beilstein-journals.org

Steroids are another class of biologically important compounds characterized by a specific four-ring core structure. ebi.ac.uk While the direct incorporation of an eight-membered ring into the final steroidal framework is less common, cyclooctane derivatives can be used in rearrangement or ring-contraction strategies to form the characteristic five- or six-membered rings of steroids. libretexts.org For instance, bicyclo[3.3.1]nonane systems, which can be derived from cyclooctane precursors, have been used in the synthesis of steroid derivatives. researchgate.net

Natural Product Class Key Structural Motif Synthetic Strategy Involving Cyclooctane Derivatives
Terpenoids (e.g., Fusicoccanes, Ophiobolins)Dicyclopenta[a,d]cyclooctane ([5-8-5] system)Stepwise construction of the fused ring system, often involving ring-closing metathesis to form the cyclooctene ring. nih.govbeilstein-journals.org
Steroids1,2-Cyclopentanoperhydrophenanthrene nucleusUse of bicyclo[3.3.1]nonane derivatives in the construction of parts of the steroidal skeleton. researchgate.net

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of complex alkaloids often requires the construction of intricate polycyclic frameworks. The tropane (B1204802) alkaloids, for example, which include molecules like cocaine and atropine, are characterized by a bicyclic [3.2.1] octane (B31449) core structure. wikipedia.org The synthesis of tropinone (B130398), a key precursor to these alkaloids, was famously achieved by Robinson through a "double Mannich" reaction, demonstrating the formation of a bicyclic system from simpler acyclic precursors. wikipedia.org While not starting from this compound itself, this illustrates the importance of bicyclic ketones in alkaloid synthesis.

More broadly, cyclization reactions involving enamide functionalities are a powerful tool for the synthesis of various nitrogen-containing heterocyclic systems that are precursors to alkaloids. beilstein-journals.org For instance, the yohimbinoid alkaloids can be synthesized via a divergent strategy that utilizes a functionalized hydrindanone to control the stereochemistry in a key Pictet-Spengler reaction. nih.gov Furthermore, the indolizidine alkaloid tashiromine has been synthesized using an approach that involves the construction of the bicyclic core through the cyclization of a precursor containing an allylsilane. researchgate.net These examples showcase the diverse strategies employed to construct alkaloid skeletons, where cyclic ketones and their derivatives play a crucial role as synthetic intermediates.

Alkaloid Class Core Structure Synthetic Approach
Tropane AlkaloidsTropane (8-Methyl-8-azabicyclo[3.2.1]octane)Robinson's synthesis of tropinone via a "double Mannich" reaction. wikipedia.org
Yohimbinoid AlkaloidsYohimbanDivergent synthesis from a functionalized hydrindanone, controlling stereochemistry via a Pictet-Spengler reaction. nih.gov
Indolizidine AlkaloidsIndolizidineStereoselective construction of the bicyclic core via capture of an acyliminium species by an allylsilane. researchgate.net
Cephalotaxus AlkaloidsPentacyclic framework with a cyclopentane ringDivergent total synthesis from a common intermediate prepared via a [2 + 3] annulation of enamides. beilstein-journals.org

Precursor for Advanced Organic Materials and Polymers

The reactivity of the double bond in this compound allows it to participate in polymerization reactions, making it a candidate for the synthesis of novel polymers and advanced organic materials. ontosight.ai

Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins. researchgate.net While much of the research has focused on unsubstituted cyclooctene and cyclooctadiene, functionalized monomers like this compound offer the potential to introduce specific properties into the resulting polymer chain. researchgate.net The polymerization of functionalized eight-membered rings can be used to control properties such as crystallinity, hydrophobicity, and morphology in the final polymer. researchgate.net

For example, polymers based on the ring-opening of cyclooctene derivatives can be designed to be depolymerizable, which is a key feature for creating chemically recyclable materials. jove.com The synthesis of cyclic polymers, which have unique physical properties compared to their linear counterparts, has also been achieved through ROMP of cyclooctene derivatives followed by a ring-closing step. caltech.edu

Polymerization Technique Monomer Type Resulting Material Key Features and Applications
Ring-Opening Metathesis Polymerization (ROMP)Functionalized CyclooctenesHomopolymers and CopolymersControl over polymer properties like crystallinity and hydrophobicity. researchgate.net
ROMP of Strained MonomersFused-Ring CyclooctenesDepolymerizable PolymersPotential for closed-loop chemical recycling. jove.com
ROMP followed by Cyclizationcis-CycloocteneCyclic PolyoctenamersUnique physical properties compared to linear polymers. caltech.edu

Monomer for Controlled Polymerization Techniques

The presence of a double bond within its eight-membered ring makes this compound a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). caltech.edu ROMP is a powerful chain-growth polymerization method that utilizes metal alkylidene catalysts, such as Grubbs' or Schrock catalysts, to convert cyclic olefins into linear polymers. caltech.edumit.edu The polymerization of cyclooctene derivatives, in particular, is a subject of significant research interest. digitellinc.com

While highly strained monomers like norbornenes undergo rapid and controlled polymerization, less strained eight-membered rings like cyclooctenes present a greater challenge, with a higher tendency for side reactions that can broaden the molecular weight distribution. digitellinc.com However, techniques have been developed to achieve controlled polymerization of these monomers. For instance, using Grubbs' first-generation catalyst in the presence of excess triphenylphosphine (B44618) can suppress side reactions and produce polymers with narrow dispersity. jove.comnih.gov The polymerization of substituted cyclooctenes via ROMP can proceed with high regio- and stereoselectivity, leading to polymers with precisely controlled microstructures, such as high head-to-tail regioregularity. acs.org

The ketone functionality in this compound is generally well-tolerated by common ROMP catalysts, allowing for the synthesis of functional polymers where the keto group is pendent to the polymer backbone. caltech.edu These functional groups can be used for post-polymerization modification or to tune the physical properties of the final material.

Another relevant controlled polymerization technique is Atom Transfer Radical Polymerization (ATRP), which is a type of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined architectures from a wide range of monomers. mdpi.comspringernature.comcmu.edu While typically used for vinyl monomers, the principles of controlled radical polymerization highlight the importance of functional group tolerance, a key feature in the polymerization of monomers like this compound. mdpi.comspecificpolymers.com

Table 1: Controlled Polymerization of Cyclooctene-Based Monomers

Polymerization Technique Catalyst System (Example) Key Features of Polymerization Resulting Polymer Characteristics
Ring-Opening Metathesis Polymerization (ROMP) Grubbs' Catalysts (e.g., G1, G3) Tolerant to ketone functionality; control over stereochemistry and regiochemistry is possible. caltech.edudigitellinc.comacs.org Linear polymers with pendent ketone groups; narrow molecular weight distribution achievable with modified conditions. jove.comnih.gov

Scaffold for Supramolecular Assembly

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. bbau.ac.in The rigid yet flexible structure of the cyclooctene ring, combined with the ketone's capacity for hydrogen bonding, makes this compound an attractive scaffold for building such assemblies. beilstein-journals.orgrsc.org

Cyclic molecules, broadly termed cyclophanes, are fundamental to host-guest chemistry, capable of binding various ions and neutral molecules within their cavities or through surface interactions. bbau.ac.in this compound can be envisioned as a precursor to more complex macrocycles. The ketone group can be readily converted into other functionalities, such as alcohols or amines, which can then participate in hydrogen bonding networks. The alkene can be used as a handle for further functionalization or to influence the geometry of the assembly.

Derivatives of cyclooctene have been utilized in creating supramolecular systems. For example, functionalized trans-cyclooctenes are employed in bioorthogonal chemistry, demonstrating the ring's ability to act as a reactive and specific tag in complex environments. nih.gov This specificity is a core principle of supramolecular recognition. The construction of supramolecular systems often relies on the precise geometry and electronic properties of the building blocks, and the defined conformation of the eight-membered ring in this compound contributes to this predictability. rsc.org

Table 2: Potential Supramolecular Interactions with this compound Scaffolds

Interaction Type Participating Group on Scaffold Potential Application
Hydrogen Bonding Ketone (C=O) as an acceptor, or derived alcohol (C-OH) as a donor/acceptor. Formation of host-guest complexes, gels, or liquid crystals. rsc.org
π-Interactions Alkene (C=C), or derived aromatic structures. Binding of π-electron-rich or -poor guests; construction of stacked assemblies. bbau.ac.in

Development of Novel Heterocyclic Systems from this compound

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. numberanalytics.comkit.edu this compound is a valuable starting material for synthesizing fused and substituted heterocycles.

Nitrogen-Containing Heterocycles

The ketone functionality of this compound is a key reactive site for condensation reactions to form nitrogen-containing rings. Various established methods for synthesizing pyridines, pyrimidines, and other N-heterocycles can be adapted for this substrate. organic-chemistry.orgorganic-chemistry.orgwikipedia.org

One prominent example is the synthesis of substituted pyridines. The reaction of a 1,3-dicarbonyl compound (which can be formed in situ from this compound), an alkynone, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines with complete regiocontrol under mild conditions. organic-chemistry.orgcore.ac.uk Another powerful method involves the cyclocondensation of a cyclic ketone derivative with compounds like cyanothioacetamide. Research has shown that the sodium salt of 2-hydroxymethylenecyclooctan-1-one (derived from cyclooctanone) reacts with cyanothioacetamide to produce a 3-cyano-5,6,7,8-tetrahydro-2(1H)-cyclooctapyridinethione. researchgate.net This demonstrates a clear synthetic route from a cyclooctanone (B32682) core to a fused pyridine (B92270) system, a pathway directly applicable to this compound.

Furthermore, multi-component reactions, such as those used to form pyrrolo[2,3-d]pyrimidines or highly substituted 4H-pyrido[1,2-a]pyrimidines, often utilize a ketone as one of the key starting materials, highlighting the potential of this compound in combinatorial library synthesis. scielo.org.mxacs.org

Table 3: Synthesis of N-Heterocycles from Cyclooctanone Derivatives

Target Heterocycle Key Reagents Reaction Type Reference Example
Fused Pyridine Cyanothioacetamide Cyclocondensation Reaction with 2-hydroxymethylenecyclooctan-1-one. researchgate.net
Polysubstituted Pyridine Alkynone, Ammonium acetate Three-component heteroannulation General method for 1,3-dicarbonyl compounds. organic-chemistry.orgcore.ac.uk
Pyrimidine Amidines, Urea, or Guanidines Principal Synthesis (Cyclization) General reaction with β-dicarbonyl compounds. wikipedia.org

Oxygen and Sulfur Heterocycles

The synthesis of oxygen and sulfur heterocycles can also be achieved using this compound as a precursor. The classical Paal-Knorr synthesis, for instance, prepares furans from 1,4-dicarbonyl compounds, a functionality that can be accessed from this compound through various transformations. wikipedia.org More directly, reactions involving cyclooctyne (B158145) (a derivative of cyclooctene) and acetylenedicarboxylates have been shown to generate furan-derived intermediates through a 1,3-dipolar cycloaddition, showcasing the utility of the eight-membered ring in forming oxygen heterocycles. nih.govqucosa.de The direct nitration or sulfonation of furan (B31954) is often difficult, but substituted furans can be prepared through indirect methods. fayoum.edu.eg

For sulfur heterocycles, the Gewald reaction is a well-established method for synthesizing polysubstituted thiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base. The reaction of cyclohexanone (B45756) or cyclopentanone (B42830) with cyanoacetylhydrazine and elemental sulfur to yield 2-aminocycloalkeno[b]thiophene derivatives has been reported, providing a direct precedent for applying this methodology to this compound. nih.gov Additionally, the reaction of trans-cyclooctene (B1233481) with elemental sulfur has been used to create novel trithiolane structures, indicating the reactivity of the cyclooctene moiety towards sulfur reagents. psu.edu

Table 4: Synthesis of O/S-Heterocycles from Cyclic Ketone/Olefin Precursors

Target Heterocycle Key Reagents Reaction Type Reference Example
Furan Acetylenedicarboxylates 1,3-Dipolar Cycloaddition Reaction with cyclooctyne. nih.govqucosa.de
Thiophene Active methylene nitrile, Elemental sulfur Gewald Reaction Reaction with cyclohexanone/cyclopentanone. wikipedia.orgnih.gov

Structure Reactivity Relationships and Conformational Effects in 3 Cycloocten 1 One Chemistry

Influence of Ring Conformation on Reactivity Profiles of 3-Cycloocten-1-one

The eight-membered ring of this compound is not planar but exists in a variety of interconverting conformations to alleviate steric and torsional strain. The most stable conformations of cis-cyclooctene, the parent hydrocarbon, are often described as ribbon-like or chair-like forms. ebi.ac.ukwikipedia.org For cyclooctanone (B32682), boat-chair (BC) conformations are energetically preferred. princeton.edu The introduction of a ketone and a double bond in this compound introduces further conformational constraints and preferences.

The specific conformation adopted by the this compound ring system plays a decisive role in its reactivity. The accessibility of the carbonyl group and the double bond to incoming reagents is highly dependent on the ring's geometry. For instance, in nucleophilic additions to the carbonyl group, the trajectory of the nucleophile is dictated by the steric hindrance imposed by the surrounding portions of the ring. Similarly, reactions at the double bond, such as epoxidation or hydrogenation, will exhibit facial selectivity based on which face of the π-system is more exposed in the predominant conformation.

Research on related eight-membered ring systems highlights the importance of conformational control. For example, addition reactions to cis-cyclooctene often occur from the less sterically hindered face of the double bond. bharatpublication.com In the case of trans-cyclooct-4-enone, nucleophilic addition of a hydride occurs exclusively from the equatorial face to yield the axial-substituted diastereomer, a preference dictated by the molecule's conformation. nih.gov This principle extends to this compound, where the preferred conformation will direct the stereochemical outcome of its reactions. Computational methods, such as molecular mechanics (MM2), have proven useful in predicting the conformations and, by extension, the reactivity of medium-sized rings. princeton.edu

Stereoelectronic Effects in Reactions Involving the Octenone Core

Stereoelectronic effects, which refer to the influence of orbital overlap on molecular stability and reactivity, are critical in understanding the behavior of this compound. wikipedia.org These effects are distinct from purely steric or electronic influences and depend on the specific three-dimensional arrangement of orbitals.

A key stereoelectronic interaction in the this compound system is hyperconjugation involving the carbonyl group. The alignment of adjacent sigma (σ) bonds with the pi (π) system of the enone can influence the reactivity of both the carbonyl carbon and the β-carbon. For a reaction to occur, there often needs to be effective overlap between the orbitals of the reacting species and the frontier molecular orbitals (HOMO and LUMO) of the this compound molecule.

For example, in enolate formation, the abstraction of a proton from the α-carbon (C2 or C4) requires that the C-H σ bond be able to overlap with the π-system of the carbonyl group. If the ring conformation prevents this alignment, deprotonation can be significantly hindered. This has been observed in related ketone systems where the absence of a parallel α-C-H bond to the carbonyl π-system impedes enolate generation. bharatpublication.com

Furthermore, the stereochemical outcome of reactions can be governed by stereoelectronic factors. In nucleophilic additions to the carbonyl, the Bürgi-Dunitz trajectory describes the preferred angle of attack, which is a consequence of maximizing overlap between the nucleophile's HOMO and the carbonyl's LUMO (π* C=O orbital) while minimizing steric repulsion. The conformation of the cyclooctene (B146475) ring will determine how closely an incoming nucleophile can adhere to this ideal trajectory.

Substituent Effects on Reaction Rates and Selectivity of this compound

The introduction of substituents onto the this compound core can dramatically alter both the rate and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-releasing groups (ERGs) can modify the electron density of the enone system. ggckondagaon.in An EWG, such as a nitro or cyano group, attached to the ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an ERG, like an alkyl or alkoxy group, would decrease the electrophilicity of the carbonyl carbon. These effects are transmitted through the carbon framework via inductive and resonance effects. msu.edu The impact of substituents on reaction rates is a well-established phenomenon in organic chemistry, with EWGs generally accelerating reactions with nucleophiles and ERGs slowing them down. nih.gov

Steric Effects: The size and position of a substituent can have a profound impact on reactivity. A bulky substituent can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance. kyushu-univ.jp For example, a large substituent at the C-2 or C-4 position of this compound would likely direct incoming nucleophiles to the opposite face of the molecule, thereby controlling the stereoselectivity of the reaction. The A-value, a measure of the steric bulk of a substituent, is often used to predict conformational preferences and, by extension, steric effects on reactivity. kyushu-univ.jp In the context of medium rings, the avoidance of unfavorable transannular interactions (steric repulsion across the ring) often dictates the preferred conformation and thus the steric environment around the reactive centers. princeton.edu

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

Substituent TypePositionPredicted Effect on Rate of Nucleophilic AdditionPredicted Influence on Selectivity
Electron-Withdrawing (e.g., -NO₂)C-4 or C-5IncreaseMay influence facial selectivity based on steric bulk.
Electron-Releasing (e.g., -CH₃)C-4 or C-5DecreaseCan direct incoming nucleophiles to the less hindered face.
Bulky Alkyl (e.g., -tBu)C-2 or C-4Decrease (due to steric hindrance)High degree of stereocontrol, favoring attack from the opposite face.

Intermolecular Interactions and Their Impact on Reactivity

The interactions between molecules, known as intermolecular forces, can also influence the reactivity of this compound, particularly in the condensed phase. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. savemyexams.comlibretexts.orglibretexts.org

The solvent in which a reaction is carried out can play a crucial role. Polar protic solvents, for example, can form hydrogen bonds with the carbonyl oxygen of this compound. This can stabilize the ground state of the ketone, potentially increasing the activation energy for a reaction. However, a hydrogen-bonding solvent might also stabilize a charged transition state, thereby accelerating the reaction. The outcome depends on the relative stabilization of the ground state versus the transition state. Studies on other systems have shown that reaction kinetics can be highly sensitive to the solvent, with hydrogen-bonding solvents sometimes slowing down reactions compared to non-hydrogen-bonding solvents. mdpi.com

In reactions involving chiral catalysts or reagents, non-covalent interactions such as hydrogen bonding and π-stacking are often key to achieving high levels of stereoselectivity. oaepublish.com A chiral catalyst might bind to this compound through a combination of these forces, creating a chiral environment that directs the approach of another reagent to one specific face of the molecule.

Furthermore, in concentrated solutions or in the solid state, molecules of this compound will interact with each other. These interactions can influence the packing of molecules in a crystal lattice and could potentially be exploited in solid-state reactions. The dipole moment of the enone functionality will lead to dipole-dipole interactions, which will influence how the molecules align with one another.

Q & A

Q. What are the established synthetic routes for 3-Cycloocten-1-one, and how can researchers optimize reaction conditions for higher yields?

Methodological Answer: The synthesis of this compound typically involves ring-closing metathesis or oxidation of cyclic diols. For example, analogous cyclic enones (e.g., cyclohexenone) are synthesized via acid-catalyzed dehydration of diols or ketone oxidation . Optimization strategies include:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Grubbs catalysts) for metathesis efficiency.
  • Temperature Control : Maintain reaction temperatures between 40–60°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Yield Monitoring : Employ gas chromatography (GC) or HPLC to track intermediate conversions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic enone signals (e.g., α,β-unsaturated carbonyl protons at δ 5.5–6.5 ppm and carbonyl carbons at δ 190–210 ppm). Compare with literature data for analogous compounds like cyclohexenone .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1680–1720 cm1^{-1}) and conjugated C=C stretch (~1600 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C8 _8H10 _{10}O at m/z 122.0732). Cross-validate with computational predictions .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Steps include:

Geometry Optimization : Minimize energy for this compound and dienophiles.

Transition State Analysis : Locate saddle points to determine activation energies.

Solvent Effects : Incorporate polarizable continuum models (PCM) for solvent interactions.

Validation : Compare predicted regioselectivity with experimental outcomes from analogous enones .

Q. What experimental and statistical approaches resolve contradictions in reported thermodynamic data (e.g., ΔfG°) for this compound?

Methodological Answer: Contradictions arise from differing measurement techniques (e.g., calorimetry vs. computational estimates). Resolve via:

  • Meta-Analysis : Compile data from multiple studies (Table 1) and apply ANOVA to assess significance (p < 0.05).
  • Error Source Identification : Check purity (>98% by GC), calibration standards, and instrument precision.
  • Collaborative Validation : Reproduce results across independent labs using standardized protocols .

Q. Table 1. Reported ΔfG° Values for this compound

SourceΔfG° (kJ/mol)MethodReference ID
Study A120.3 ± 2.1Combustion Calorimetry
Study B115.8 ± 3.0DFT Calculations
Study C118.5 ± 1.5Gas-phase Ion Clustering

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?

Methodological Answer: The bicyclic structure introduces steric hindrance, slowing hydrogenation. Strategies to study:

  • Kinetic Isotope Effects (KIE) : Compare rates using D2_2 vs. H2_2 to probe mechanism.
  • Catalyst Design : Test Pd/C vs. PtO2_2 catalysts under varying pressures (1–5 atm).
  • Computational Modeling : Map potential energy surfaces to identify transition-state geometries.
  • Cross-Referencing : Compare with hydrogenation data for less strained enones (e.g., cyclohexenone) .

Guidelines for Research Design

  • Literature Review : Use databases like PubChem and CAS Common Chemistry for physicochemical data, avoiding unreliable sources (e.g., BenchChem) .
  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections and supplementary data .
  • Ethical Reporting : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.